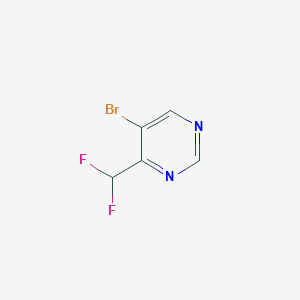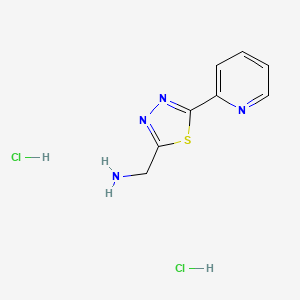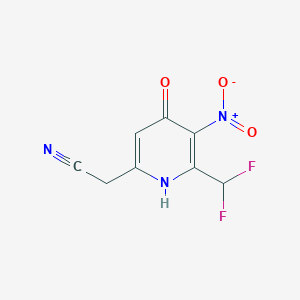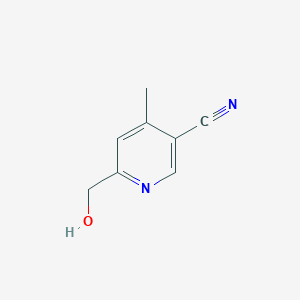
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate is a compound that features a pyridine core substituted with trifluoromethyl and amine groups. This compound is notable for its applications in various fields, including medicinal chemistry, where it serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) and ligands for chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The reaction is carried out at 130°C for 24 hours, followed by cooling to room temperature and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted pyridines .
Scientific Research Applications
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and ligands for stabilizing hypervalent iodine.
Biology: Employed in the synthesis of APIs for cancer treatment, such as RAF inhibitors.
Medicine: Utilized in the development of oral checkpoint kinase inhibitors for immunotherapy.
Industry: Applied in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of RAF kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: A related compound with similar applications in medicinal chemistry and as a building block for APIs.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and as a catalytic ligand.
Uniqueness
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate is unique due to its combination of trifluoromethyl and multiple amine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry for developing targeted therapies .
Properties
Molecular Formula |
C13H14F3N5O2 |
|---|---|
Molecular Weight |
329.28 g/mol |
IUPAC Name |
acetic acid;4-N-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,3,4-triamine |
InChI |
InChI=1S/C11H10F3N5.C2H4O2/c12-11(13,14)6-1-3-17-8(5-6)19-7-2-4-18-10(16)9(7)15;1-2(3)4/h1-5H,15H2,(H3,16,17,18,19);1H3,(H,3,4) |
InChI Key |
NNTPUUFVWGNPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=C(C=C1C(F)(F)F)NC2=C(C(=NC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)

![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
